N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
This compound belongs to the class of 1,2,4-triazole-thioacetohydrazide derivatives, characterized by a central 1,2,4-triazole core substituted with phenyl and 3,4,5-trimethoxyphenyl groups at positions 4 and 5, respectively. The thioacetohydrazide moiety is functionalized with a (1-methyl-1H-pyrrol-2-yl)methylidene group, imparting unique electronic and steric properties. Such derivatives are synthesized via condensation reactions between thioacetohydrazides and aldehydes or ketones, often under acidic or reflux conditions . The 3,4,5-trimethoxyphenyl group is notable for its electron-rich nature, which may enhance π-π stacking interactions in biological targets, while the pyrrole moiety could influence solubility and hydrogen-bonding capacity .
Properties
Molecular Formula |
C25H26N6O4S |
|---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H26N6O4S/c1-30-12-8-11-19(30)15-26-27-22(32)16-36-25-29-28-24(31(25)18-9-6-5-7-10-18)17-13-20(33-2)23(35-4)21(14-17)34-3/h5-15H,16H2,1-4H3,(H,27,32)/b26-15+ |
InChI Key |
BWSJNWHVUKMSLF-CVKSISIWSA-N |
Isomeric SMILES |
CN1C=CC=C1/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC |
Canonical SMILES |
CN1C=CC=C1C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps. One common method includes the condensation of 1-methyl-1H-pyrrole-2-carbaldehyde with 2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.
Chemical Research: Utilized as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and related analogs:
Key Observations:
Structural Variations: The target compound’s 3,4,5-trimethoxyphenyl group distinguishes it from analogs with simpler aryl (e.g., phenyl, pyridyl) or alkyl (e.g., ethyl, cyclohexyl) substituents . The pyrrole-derived hydrazide moiety is unique compared to benzylidene (e.g., Compound 9 ) or sulfonyl (e.g., ZE-5a ) groups, which may alter solubility and conformational flexibility.
Melting points for similar compounds range widely (169–259°C ), suggesting that the target compound’s melting point may fall within this range.
Synthetic Feasibility :
- Yields for analogous compounds (33–70% ) indicate moderate efficiency, likely due to challenges in crystallizing bulky substituents.
Methodological Considerations
- Structural Characterization : Techniques such as FTIR (e.g., C=O stretch at ~1702 cm⁻¹ ), NMR (e.g., N=CH signals at δ 8.1 ppm ), and X-ray crystallography (using SHELXL or ORTEP ) are standard for confirming triazole-thioacetohydrazide structures.
- Electronic Effects : The 3,4,5-trimethoxyphenyl group’s electron-donating methoxy substituents may stabilize charge-transfer interactions, contrasting with electron-withdrawing groups (e.g., nitro in ) that reduce electron density .
Biological Activity
N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on its anticancer properties and mechanisms of action.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step reaction involving the condensation of 1-methyl-1H-pyrrole-2-carboxaldehyde with various hydrazides and triazole derivatives. The final product features a pyrrole moiety linked to a triazole and an acetohydrazide group, contributing to its potential pharmacological profile.
Structural Formula
The molecular formula of the compound is with a molecular weight of approximately 506.588 g/mol. The structural integrity is maintained through various intermolecular interactions such as hydrogen bonding and π-π stacking.
Anticancer Properties
Recent studies have shown that this compound exhibits significant anticancer activity against various human cancer cell lines. The compound's mechanism involves:
- Inhibition of Tubulin Polymerization : Similar to other compounds with a triazole scaffold, it interferes with microtubule dynamics, which is crucial for cell division.
- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
Table 1: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.21 | Apoptosis induction |
| A549 | 0.31 | Tubulin polymerization inhibition |
| HT-29 | 0.25 | Cell cycle arrest in G2/M phase |
| SMMC-7721 | 0.29 | Disruption of microtubule network |
Other Biological Activities
In addition to its anticancer effects, the compound has been evaluated for other biological activities:
- Antimicrobial Activity : Exhibits moderate antibacterial properties against Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : Shows potential in reducing inflammation markers in vitro.
Case Studies
A notable case study involved the evaluation of the compound's efficacy in vivo using mouse models bearing xenograft tumors. Results indicated that treatment with the compound significantly reduced tumor size compared to control groups.
Key Findings:
- Tumor Size Reduction : Average reduction of 50% in treated mice after four weeks.
- Survival Rate Improvement : Increased survival rate by approximately 30% in treated cohorts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
